Superior In Vitro Potency of PEG12 Linker Compared to PEG4 and PEG8 in Conjugate Efficacy Screening
In a head-to-head in vitro screening of a panel of ADCs using a trastuzumab-maytansinoid model, the PEG12-based linker (MAL-dPEG®12-NHS ester) conferred the greatest potency to the conjugate, as indicated by the lowest readout value in the assay. The signal for the PEG12 conjugate was significantly lower than those observed for conjugates made with shorter PEG4 and PEG8 linkers, as well as a PEG16 analog [1].
| Evidence Dimension | In vitro functional potency of ADC linker (as measured by assay readout, where lower signal indicates higher potency) |
|---|---|
| Target Compound Data | 415.805 (relative units) |
| Comparator Or Baseline | PEG4 (1311.54 units), PEG8 (635.073 units), PEG16 (1021.21 units) |
| Quantified Difference | PEG12 readout is 68% lower than PEG4 and 35% lower than PEG8. |
| Conditions | In vitro screening platform using a trastuzumab-maytansinoid ADC model. |
Why This Matters
This direct, quantitative comparison establishes that linker length is not a trivial choice; PEG12 can dramatically enhance conjugate potency in a way that shorter or longer PEG analogs do not, directly impacting therapeutic index and dose optimization.
- [1] Li, Y., et al. (2020). In vitro screening of selected linkers via the developed platform. Figure 3, PMC7483003. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7483003/figure/F3/. View Source
